molecular formula C15H20OS B12563192 S-Phenyl 2-methylideneoctanethioate CAS No. 199915-66-7

S-Phenyl 2-methylideneoctanethioate

Cat. No.: B12563192
CAS No.: 199915-66-7
M. Wt: 248.4 g/mol
InChI Key: YMFDSYJRRZKPGM-UHFFFAOYSA-N
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Description

S-Phenyl 2-methylideneoctanethioate: is an organic compound with the molecular formula C15H20OS It is known for its unique structure, which includes a phenyl group attached to a thioester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 2-methylideneoctanethioate typically involves the reaction of phenylthiol with 2-methylideneoctanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl 2-methylideneoctanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: S-Phenyl 2-methylideneoctanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which S-Phenyl 2-methylideneoctanethioate exerts its effects involves the interaction of the thioester moiety with various molecular targets. The phenyl group can participate in π-π interactions, while the thioester bond can undergo nucleophilic attack, leading to the formation of reactive intermediates. These interactions can modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    Phenylthiol: Contains a phenyl group attached to a thiol group, similar to the thioester in S-Phenyl 2-methylideneoctanethioate.

Properties

CAS No.

199915-66-7

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

S-phenyl 2-methylideneoctanethioate

InChI

InChI=1S/C15H20OS/c1-3-4-5-7-10-13(2)15(16)17-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3

InChI Key

YMFDSYJRRZKPGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C(=O)SC1=CC=CC=C1

Origin of Product

United States

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